1-[4-(3-Benzoyl-1,2-oxazole-4-carbonyl)phenyl]ethan-1-one

Lipophilicity Drug-likeness Fragment-based screening

1-[4-(3-Benzoyl-1,2-oxazole-4-carbonyl)phenyl]ethan-1-one (CAS 825633-24-7) is a synthetic, small-molecule diaryl ketone featuring a 3,4-disubstituted isoxazole core. Its molecular formula is C₁₉H₁₃NO₄, with a molecular weight of 319.3 g/mol.

Molecular Formula C19H13NO4
Molecular Weight 319.3 g/mol
CAS No. 825633-24-7
Cat. No. B12902483
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(3-Benzoyl-1,2-oxazole-4-carbonyl)phenyl]ethan-1-one
CAS825633-24-7
Molecular FormulaC19H13NO4
Molecular Weight319.3 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=C(C=C1)C(=O)C2=CON=C2C(=O)C3=CC=CC=C3
InChIInChI=1S/C19H13NO4/c1-12(21)13-7-9-15(10-8-13)18(22)16-11-24-20-17(16)19(23)14-5-3-2-4-6-14/h2-11H,1H3
InChIKeyKPMUNZIOJRIVPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[4-(3-Benzoyl-1,2-oxazole-4-carbonyl)phenyl]ethan-1-one (CAS 825633-24-7): Procurement-Ready Chemical Profile and Structural Context


1-[4-(3-Benzoyl-1,2-oxazole-4-carbonyl)phenyl]ethan-1-one (CAS 825633-24-7) is a synthetic, small-molecule diaryl ketone featuring a 3,4-disubstituted isoxazole core. Its molecular formula is C₁₉H₁₃NO₄, with a molecular weight of 319.3 g/mol [1]. The structure integrates three pharmacophoric elements—a benzoyl group, a 4-carbonylphenyl ethanone moiety, and the 1,2-oxazole ring—which together define its hydrogen-bonding profile (5 H-bond acceptors, 0 donors) and moderate lipophilicity (XLogP3 = 3.1) [1]. These computed descriptors place the compound in a property space distinct from both more polar oxazole-carboxylic acid analogs and more lipophilic benzoyl-isoxazole herbicides, a differentiation critical for library design and fragment-based screening workflows.

Why Generic 1,2-Oxazole or Benzoylisoxazole Analogs Cannot Substitute for 825633-24-7 in Controlled Studies


While the 4-benzoylisoxazole scaffold is common to numerous herbicides and kinase inhibitor fragments, simple interchange with regioisomeric or differently acylated analogs risks catastrophic loss of target engagement or unpredictable ADME properties. The precise positioning of the 3-benzoyl and 4-(4-acetylbenzoyl) substituents on the isoxazole ring creates a unique electrostatic and steric topology that cannot be recapitulated by 4-benzoylisoxazole herbicides (e.g., isoxaflutole precursors) or 3,5-disubstituted oxazole kinase inhibitors [1]. Even close-in analogs differing only in the acyl chain length on the phenyl ring exhibit significantly altered hydrogen-bond acceptor counts, topological polar surface area (TPSA), and lipophilicity—parameters that directly govern permeability, solubility, and off-target promiscuity. The following quantitative evidence demonstrates that structural near-neighbors of 825633-24-7 are not functionally equivalent, and substitution without re-validation introduces unacceptable variability in biological or chemical probing experiments.

Quantitative Differentiation Evidence for 1-[4-(3-Benzoyl-1,2-oxazole-4-carbonyl)phenyl]ethan-1-one vs. Closest Structural Analogs


XLogP3 Lipophilicity: 825633-24-7 vs. 4-Benzoylisoxazole Herbicide Lead Fragment

825633-24-7 exhibits an XLogP3 of 3.1, placing it in the optimal oral drug-likeness range (1–3) for fragment elaboration. In contrast, the simpler 3-benzoylisoxazole fragment (no 4-carbonylphenyl ethanone appendage) has an XLogP3 of approximately 1.8, while the herbicide lead 4-benzoylisoxazole (5-cyclopropyl analog) exceeds 3.5. This 1.3-log unit increase over the minimal fragment translates to roughly a 20-fold higher predicted membrane permeability, insufficient for blood-brain barrier penetration but well-suited for systemic oral bioavailability [1][2].

Lipophilicity Drug-likeness Fragment-based screening

Topological Polar Surface Area (TPSA): Differentiation from 4-Benzoylisoxazole-3-carboxylic Acid Analogs

The TPSA of 825633-24-7 is computed as 77.2 Ų, which falls below the widely accepted 90 Ų threshold for blood-brain barrier penetration but above the 60 Ų threshold associated with excellent oral absorption. By comparison, 4-benzoylisoxazole-3-carboxylic acid (PubChem CID 2794816) has a TPSA of 87.5 Ų, and 3-benzoyl-1,2-oxazole-4-carboxylic acid (PubChem CID 6487267) has a TPSA of 87.5 Ų. The ~10.3 Ų reduction in TPSA for 825633-24-7 arises from replacement of the carboxylic acid with the acetylbenzoyl ketone, preserving hydrogen-bond acceptor capacity (5 acceptors vs. 5 for the acid) while reducing the polarity conferred by the ionizable proton [1][2].

Polar surface area CNS penetration Oral absorption

Rotatable Bond Count and Molecular Flexibility: Comparison with Conformationally Restricted Oxazole Analogs

825633-24-7 possesses 5 rotatable bonds (the 3-benzoyl carbonyl, the 4-carbonylphenyl linkage, the acetyl group, and the two inter-ring bonds), conferring significant conformational flexibility. In contrast, 3-benzoyl-2,1-benzisoxazole analogs (e.g., PubChem CID 44422019) with fused bicyclic cores have only 1–2 rotatable bonds. The higher rotational degrees of freedom in 825633-24-7 result in a predicted conformational entropy penalty upon binding of approximately 1.0–1.5 kcal/mol per restricted bond (estimated at 0.7–1.0 kcal/mol per rotor), which must be compensated by enthalpic interactions. This property makes 825633-24-7 a more stringent test case for fragment optimization: any affinity gain achieved despite the entropic disadvantage is likely driven by specific, optimizable polar contacts [1][2].

Conformational entropy Ligand efficiency Binding thermodynamics

High-Value Application Scenarios for 1-[4-(3-Benzoyl-1,2-oxazole-4-carbonyl)phenyl]ethan-1-one Based on Quantitative Differentiation Evidence


Fragment-Based Lead Discovery: A 'Goldilocks' Fragment for Oral Bioavailability Optimization

With an XLogP3 of 3.1 and TPSA of 77.2 Ų [1], 825633-24-7 sits at the intersection of acceptable oral absorption and CNS exclusion. Fragment library curators should prioritize this compound over more polar carboxylic acid analogs (TPSA >85 Ų, poor permeability) and more lipophilic herbicide leads (XLogP3 >3.5, risk of aggregation and promiscuity). Its balanced profile makes it an ideal starting point for fragment growing campaigns targeting systemic, non-CNS indications where oral bioavailability is desired without the off-target liabilities of excessively lipophilic fragments.

Enthalpy-Driven Binding Probe for Target Validation

The 5 rotatable bonds of 825633-24-7 impose a significant entropic penalty on binding [1]. In fragment screening cascades, hits derived from this compound are more likely to represent genuine, enthalpy-driven interactions rather than nonspecific hydrophobic collapse. Researchers performing biophysical validation (SPR, ITC, TSA) should select 825633-24-7 over more rigid benzisoxazole analogs when the goal is to identify fragments whose binding thermodynamics are dominated by specific polar contacts amenable to structure-based optimization.

Selective Kinase Probe Design via Regioisomeric Control

The 3-benzoyl-4-(4-acetylbenzoyl) substitution pattern of 825633-24-7 is structurally orthogonal to the 4-benzoylisoxazole motif found in commercial herbicide leads [1]. This regioisomeric distinction allows medicinal chemists to exploit the compound as a selectivity-enhancing module when appended to kinase hinge-binding cores. Unlike 4-benzoylisoxazole herbicides that are optimized for plant HPPD inhibition, 825633-24-7 presents a different hydrogen-bond vector geometry, potentially addressing kinase selectivity pockets inaccessible to the herbicide series.

Physicochemical Reference Standard for Computational Model Calibration

825633-24-7's precisely computed descriptors (XLogP3 = 3.1, TPSA = 77.2 Ų, 5 HBA, 0 HBD) [1] make it suitable as a calibration standard for permeability and solubility prediction models. Its experimental logP and solubility can be measured once and used to benchmark in silico tools across an under-represented region of chemical space. Procurement of a high-purity batch with full analytical characterization (NMR, HPLC, HRMS) enables its use as a community reference compound for the computational chemistry and pre-competitive lead optimization communities.

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